molecular formula C12H15N3O3S B2472461 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203418-90-9

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2472461
CAS No.: 1203418-90-9
M. Wt: 281.33
InChI Key: YLEKFBWTYYYWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic compound designed for research applications, belonging to the class of urea-substituted benzothiazoles. These hybrids are of significant interest in medicinal chemistry due to the proven biological profiles of their constituent parts. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological properties . Similarly, the urea functional group is a critical pharmacophore that enables strong hydrogen bonding with biological targets, which can enhance aqueous solubility and is frequently found in molecules with high affinity for various enzymes and receptors . Researchers can explore this compound as a potential precursor or investigative tool in developing therapeutic agents. Its structure, which combines a methoxy-substituted benzothiazole with a methoxyethyl urea side chain, suggests potential for interaction with a variety of cellular targets. Literature indicates that related urea-benzothiazole derivatives, such as Frentizole, have been used in clinical and agricultural settings, demonstrating immunosuppressive and fungicidal activities, respectively . The specific methoxy and alkoxy side chain modifications are common strategies to fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are crucial for bioavailability and efficacy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEKFBWTYYYWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Regioselectivity : Ensuring exclusive urea formation at the 2-position of the benzothiazole ring without competing reactions at other nucleophilic sites.
  • Moisture Sensitivity : 2-Methoxyethyl isocyanate’s reactivity with water necessitates anhydrous conditions to prevent hydrolysis.
  • Purification Complexity : Polar by-products (e.g., oligoureas) require advanced chromatographic techniques for isolation.

Established Synthesis Routes

Direct Condensation of 4-Methoxy-2-Aminobenzothiazole with 2-Methoxyethyl Isocyanate

This single-step method, adapted from N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea syntheses, involves:

Procedure :

  • Combine equimolar 4-methoxy-2-aminobenzothiazole (1.0 equiv) and 2-methoxyethyl isocyanate (1.1 equiv) in anhydrous dimethylformamide.
  • Heat at 80°C for 6–8 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insight :
The amine nucleophilically attacks the isocyanate’s electrophilic carbon, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea linkage.

Optimization Data :

Parameter Optimal Condition Yield Impact
Solvent Dimethylformamide +20% vs. THF
Temperature 80°C +15% vs. RT
Isocyanate Equiv 1.1 Prevents oligomerization

Yield : 45–55% after purification.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving energy transfer:

Procedure :

  • Mix 4-methoxy-2-aminobenzothiazole (0.65 mmol) and 2-methoxyethyl isocyanate (0.65 mmol) in dimethylformamide (5 mL).
  • Irradiate at 100°C for 1 hour using a Biotage Initiator Microwave.
  • Isolate via aqueous workup and column chromatography.

Advantages :

  • 30% reduction in reaction time.
  • Yield improvement to 60–65%.

Stepwise Approach via Carbamate Intermediate

For substrates with competing reactivities, a protective strategy is employed:

Procedure :

  • Protect 4-methoxy-2-aminobenzothiazole with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
  • React the Boc-protected amine with 2-methoxyethylamine in tetrahydrofuran.
  • Deprotect with trifluoroacetic acid to unveil the urea.

Yield : 35–40% (lower due to additional steps).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
    • δ 8.21 (s, 1H, NH), 7.89 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 7.45 (d, $$ J = 8.0 $$ Hz, 1H, ArH), 4.05 (t, $$ J = 6.0 $$ Hz, 2H, CH₂O), 3.80 (s, 3H, OCH₃), 3.50 (t, $$ J = 6.0 $$ Hz, 2H, CH₂OCH₃), 3.25 (s, 3H, OCH₃).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) :
    • δ 163.2 (C=O), 158.1 (C-O), 152.3 (thiazole C), 132.5–115.8 (aromatic Cs), 70.1 (CH₂O), 58.9 (OCH₃), 56.2 (OCH₃).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1665 cm⁻¹ (urea C=O stretch), 1240 cm⁻¹ (C-O-C of methoxy).

Mass Spectrometry :

  • ESI-MS : m/z 282.1 [M+H]$$ ^+ $$.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Direct Condensation 45–55 95 8 High
Microwave-Assisted 60–65 97 1 Moderate
Stepwise (Boc) 35–40 90 12 Low

Key Observations :

  • Microwave synthesis offers the best balance of yield and time.
  • Direct condensation remains preferred for scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea exhibits a range of biological activities:

  • Anticancer Activity : Compounds similar to this urea derivative have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
  • Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial effects. Benzothiazole derivatives are known to exhibit activity against a variety of pathogens, making this compound a candidate for further investigation in antimicrobial therapy .
  • Anti-inflammatory Effects : Research indicates that similar compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea:

  • Anticancer Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) have shown that related compounds can significantly reduce cell viability compared to control treatments like paclitaxel. These findings support the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Evaluation : Research has highlighted the effectiveness of benzothiazole derivatives against various bacterial strains, suggesting that 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea could be similarly effective. Further studies are needed to confirm its spectrum of activity and mechanism .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-hydroxyethyl)urea
  • 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-chloroethyl)urea
  • 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-ethoxyethyl)urea

Comparison: 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea features a benzothiazole moiety linked to a urea functional group, with methoxy substitutions enhancing its solubility and bioavailability. This structural configuration is critical for its interaction with biological targets.

Feature Description
Molecular Formula C12H15N3O3S
Molecular Weight 273.33 g/mol
Solubility Enhanced due to methoxy groups

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea, exhibit significant anticancer properties. A study comparing various compounds demonstrated that those with similar structures showed varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 and HCT116.

  • IC50 Values : The compound exhibited an IC50 value of approximately 16.23 μM against U937 cells, which is comparable to known chemotherapeutic agents like etoposide (17.94 μM) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds similar to 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea have shown dual inhibition properties against specific kinases involved in cancer progression.
  • Induction of Apoptosis : Flow cytometry analyses have revealed that these compounds can induce apoptotic cell death in cancer cells, blocking the cell cycle at critical phases .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : The benzothiazole moiety is often associated with anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structure Biological Activity
1-(Benzo[d]thiazol-2-yl)-3-phenylureaStructureDual kinase inhibition
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)ureaStructureEnhanced antimicrobial activity
1-(5-Methylbenzo[d]thiazol-2-yl)-3-(propyl)ureaStructureSignificant anticancer properties

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several urea derivatives on various cancer cell lines. The results indicated that 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea had a notable impact on cell viability, particularly in breast and colon cancer models.

Pharmacokinetic Studies

Pharmacokinetic studies suggest that the methoxy substitutions enhance the compound's absorption and distribution in biological systems, which is crucial for its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea?

  • Methodological Answer: The synthesis typically involves reacting 4-methoxybenzo[d]thiazol-2-amine with 2-methoxyethyl isocyanate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (80–100°C). Purification via column chromatography or recrystallization ensures high purity. This approach aligns with urea derivative syntheses, where amine-isocyanate coupling is standard .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and urea linkage.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation, as seen in related benzothiazole-urea derivatives .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Include positive controls (e.g., doxorubicin for anticancer screens) and validate results with dose-response curves.

Q. What structural features influence the compound’s physicochemical properties?

  • Methodological Answer:

  • Methoxy groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability.
  • Benzothiazole core : Contributes to π-π stacking interactions with biological targets.
  • Urea linkage : Stabilizes conformation and facilitates hydrogen bonding with enzymes/receptors. LogP calculations (e.g., using ChemDraw) predict hydrophobicity .

Q. How should solubility and stability be optimized for in vitro studies?

  • Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
  • Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC over 24–72 hours. Store at -20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer:

  • Solvent optimization : Replace DMF with acetonitrile to simplify post-reaction purification.
  • Catalysis : Introduce triethylamine (1–2 eq.) to accelerate isocyanate-amine coupling.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C) while maintaining yield (>85%) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Substituent variation : Replace methoxy groups with halogens (F, Cl) or alkyl chains to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the benzothiazole ring with oxadiazole or triazole moieties to evaluate target selectivity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites.

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions.
  • Purity verification : Reanalyze compound batches via HPLC-MS to rule out degradation products .
  • Target validation : Confirm mechanism via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets (e.g., kinases) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like DNA gyrase or tyrosine kinases. Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability in physiological conditions.

Q. How can metabolic stability be improved for in vivo applications?

  • Methodological Answer:

  • Prodrug design : Introduce ester groups at the methoxyethyl chain to enhance plasma stability.
  • CYP450 inhibition assays : Test liver microsome metabolism to identify vulnerable sites for structural shielding .

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